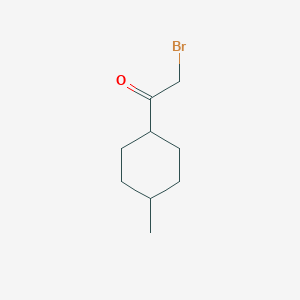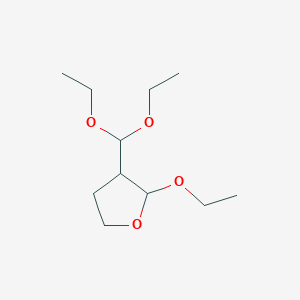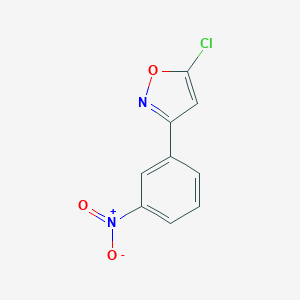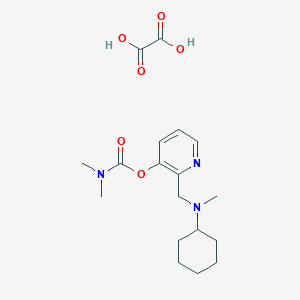
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been used in scientific research for various purposes. This compound is also known as carbachol and has been used as a cholinergic agent in pharmacology and neuroscience.
Mechanism Of Action
Carbachol acts as an agonist of muscarinic and nicotinic acetylcholine receptors. It stimulates the parasympathetic nervous system, leading to various physiological effects such as increased gastrointestinal motility, decreased heart rate, and increased urinary bladder contraction. Carbachol also activates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the central nervous system.
Biochemical And Physiological Effects
Carbachol has various biochemical and physiological effects on the body. It stimulates the secretion of saliva, sweat, and tears. It also increases the contraction of smooth muscles in the gastrointestinal tract, urinary bladder, and bronchioles. Carbachol also decreases heart rate and cardiac output, leading to decreased blood pressure.
Advantages And Limitations For Lab Experiments
Carbachol has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of muscarinic receptors, making it useful for studying the role of acetylcholine in various physiological processes. However, carbachol has a short half-life and can rapidly degrade in solution, which can limit its use in certain experiments. Additionally, carbachol can have off-target effects on other receptors, leading to potential confounding results.
Future Directions
There are several potential future directions for carbachol research. One potential area of research is the development of more stable analogs of carbachol that can be used in long-term experiments. Another area of research is the investigation of carbachol's effects on other physiological processes, such as inflammation and immune function. Additionally, carbachol could be used as a tool for studying the role of acetylcholine in various disease states, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1), also known as carbachol, is a cholinergic agent that has been used in scientific research for various purposes. It has a potent and selective agonist of muscarinic receptors, leading to various physiological effects such as increased gastrointestinal motility and decreased heart rate. While carbachol has several advantages for lab experiments, its short half-life and off-target effects can limit its use in certain experiments. Nonetheless, carbachol remains a valuable tool for studying the role of acetylcholine in various physiological processes.
Synthesis Methods
Carbachol can be synthesized by reacting 2-chloromethyl-3-pyridine with cyclohexylmethylamine, followed by esterification with dimethyl carbamate. The resulting product is then reacted with ethanedioic acid to form the ethanedioate salt.
Scientific Research Applications
Carbachol has been widely used in scientific research as a cholinergic agent. It is commonly used to stimulate muscarinic receptors in various tissues and organs, including the heart, gastrointestinal tract, and urinary bladder. Carbachol has also been used in neuroscience research to study the role of acetylcholine in the central nervous system.
properties
CAS RN |
169128-43-2 |
|---|---|
Product Name |
Carbamic acid, dimethyl-, 2-((cyclohexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
Molecular Formula |
C18H27N3O6 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H25N3O2.C2H2O4/c1-18(2)16(20)21-15-10-7-11-17-14(15)12-19(3)13-8-5-4-6-9-13;3-1(4)2(5)6/h7,10-11,13H,4-6,8-9,12H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
WXXRJCGTBLWABY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2CCCCC2.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2CCCCC2.C(=O)(C(=O)O)O |
Other CAS RN |
169128-43-2 |
synonyms |
[2-[(cyclohexyl-methyl-amino)methyl]pyridin-3-yl] N,N-dimethylcarbamat e, oxalic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



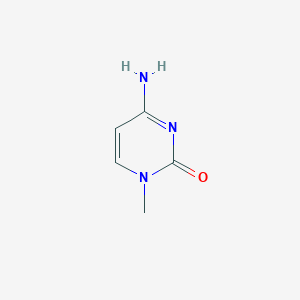
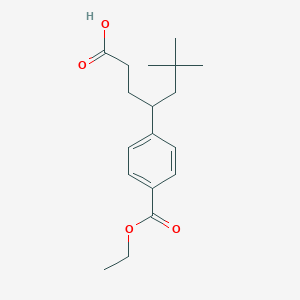
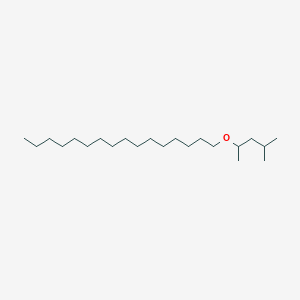
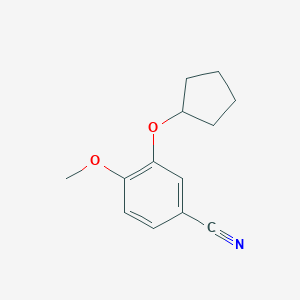

![3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B60460.png)
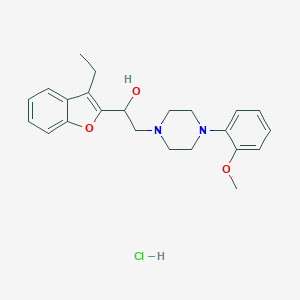
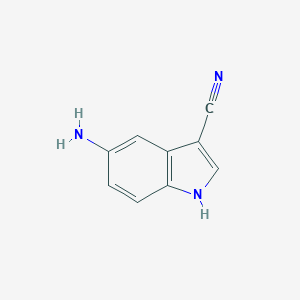
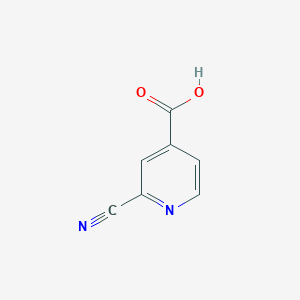

![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)
